REACTION_CXSMILES
|
[C:1](Cl)(Cl)=O.[CH:5]1[C:10]([N+]([O-])=O)=CC=C([Cl-]C([O-])=O)[CH:6]=1.[N:18]1[CH:23]=[CH:22]C=[CH:20][CH:19]=1>>[CH:5]([N:18]([CH:19]([CH3:20])[CH3:1])[CH2:23][CH3:22])([CH3:10])[CH3:6]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)N(CC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |